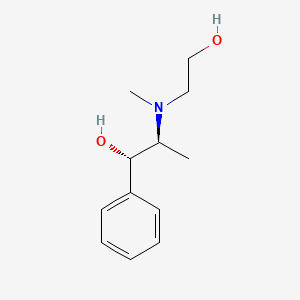
N-(2-Hydroxyethyl) Pseudoephedrine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Hydroxyethyl) Pseudoephedrine is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a derivative of pseudoephedrine, a well-known sympathomimetic amine used primarily as a decongestant. This compound is characterized by the presence of a hydroxyethyl group attached to the nitrogen atom of the pseudoephedrine structure, which imparts unique chemical and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: N-(2-Hydroxyethyl) Pseudoephedrine can be synthesized through various chemical routes. One common method involves the reaction of pseudoephedrine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors where pseudoephedrine is reacted with ethylene oxide in the presence of a suitable catalyst. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity .
化学反应分析
Types of Reactions: N-(2-Hydroxyethyl) Pseudoephedrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
N-(2-Hydroxyethyl) Pseudoephedrine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of respiratory conditions and as a decongestant.
作用机制
The mechanism of action of N-(2-Hydroxyethyl) Pseudoephedrine involves its interaction with adrenergic receptors in the body. It primarily acts as a sympathomimetic agent, stimulating alpha and beta adrenergic receptors. This leads to vasoconstriction, which reduces nasal congestion by shrinking swollen nasal mucous membranes. Additionally, it can cause bronchial relaxation, increased heart rate, and contractility .
相似化合物的比较
Pseudoephedrine: A closely related compound with similar decongestant properties but lacks the hydroxyethyl group.
Ephedrine: Another sympathomimetic amine with a similar structure but different pharmacological effects.
Phenylephrine: A decongestant with a different chemical structure but similar therapeutic uses.
Uniqueness: N-(2-Hydroxyethyl) Pseudoephedrine is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and pharmacological properties. This modification can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
属性
IUPAC Name |
(1S,2S)-2-[2-hydroxyethyl(methyl)amino]-1-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-10(13(2)8-9-14)12(15)11-6-4-3-5-7-11/h3-7,10,12,14-15H,8-9H2,1-2H3/t10-,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUDAROQGILUTD-CMPLNLGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857721 |
Source


|
| Record name | (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54275-43-3 |
Source


|
| Record name | (1S,2S)-2-[(2-Hydroxyethyl)(methyl)amino]-1-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














